N-benzo[g][1,3]benzothiazol-2-yl-4-(diethylsulfamoyl)benzamide
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Overview
Description
N-benzo[g][1,3]benzothiazol-2-yl-4-(diethylsulfamoyl)benzamide is a complex organic compound belonging to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit significant activity against various enzymes such as acetylcholinesterase (ache) and monoamine oxidase b (mao-b) . These enzymes play crucial roles in neurological functions, and their inhibition can lead to therapeutic effects in conditions like Alzheimer’s disease .
Mode of Action
Benzothiazole derivatives have been reported to inhibit the activity of enzymes like ache and mao-b . The inhibition of these enzymes can lead to an increase in the levels of acetylcholine and a decrease in the levels of monoamine oxidase, respectively, which can have therapeutic effects .
Biochemical Pathways
The inhibition of ache and mao-b enzymes can affect the cholinergic and monoaminergic pathways, respectively . This can lead to changes in neurotransmitter levels and neuronal signaling, which can have various downstream effects.
Result of Action
The inhibition of ache and mao-b enzymes can lead to changes in neurotransmitter levels and neuronal signaling, which can have various effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzo[g][1,3]benzothiazol-2-yl-4-(diethylsulfamoyl)benzamide typically involves multiple steps. One common method includes the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by further reactions to introduce the diethylsulfamoyl group . The reaction conditions often involve the use of solvents like dimethylformamide and catalysts such as hydroxybenzotriazole and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-benzo[g][1,3]benzothiazol-2-yl-4-(diethylsulfamoyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring .
Scientific Research Applications
N-benzo[g][1,3]benzothiazol-2-yl-4-(diethylsulfamoyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical sensors.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
Uniqueness
N-benzo[g][1,3]benzothiazol-2-yl-4-(diethylsulfamoyl)benzamide stands out due to its unique diethylsulfamoyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and bioavailability, making it more effective in various applications compared to its analogs .
Properties
IUPAC Name |
N-benzo[g][1,3]benzothiazol-2-yl-4-(diethylsulfamoyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3S2/c1-3-25(4-2)30(27,28)17-12-9-16(10-13-17)21(26)24-22-23-19-14-11-15-7-5-6-8-18(15)20(19)29-22/h5-14H,3-4H2,1-2H3,(H,23,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRZLAIFFEOEJNG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C4=CC=CC=C4C=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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